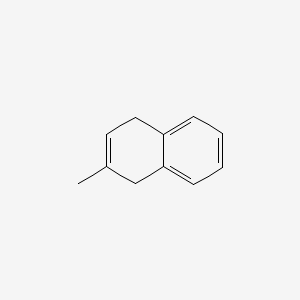

2-Methyl-1,4-dihydronaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

2717-43-3 |

|---|---|

Molekularformel |

C11H12 |

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

2-methyl-1,4-dihydronaphthalene |

InChI |

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3 |

InChI-Schlüssel |

HAHRLHRPXWBZDV-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=CC=CC=C2C1 |

Kanonische SMILES |

CC1=CCC2=CC=CC=C2C1 |

Andere CAS-Nummern |

2717-43-3 |

Synonyme |

2-methyl-1,4-dihydronaphthalene |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:

- Anticancer Activity:

- Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Properties:

- Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block for Complex Structures:

- Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.

- Reactivity in Organic Reactions:

- The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including 2-Methyl-1,4-dihydronaphthalene, on MCF-7 cells. The results indicated:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Methyl-1,4-dihydronaphthalene | 1.5 | Cytotoxicity |

| Doxorubicin | 5.0 | Reference |

This data suggests that the compound has significant potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Mycobacterium smegmatis | 100 |

These findings highlight its effectiveness as a potential antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Synthetic Pathways: 2-Methyl-1,4-dihydronaphthalene is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .

Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .

Notes

Data Gaps : Toxicological profiles for 2-methyl-1,4-dihydronaphthalene remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .

Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), 2-methyl-1,4-dihydronaphthalene lacks heteroatoms, resulting in distinct electronic properties and reactivity .

Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .

Q & A

Q. Table 1. Key Analytical Parameters for 2-Methyl-1,4-dihydronaphthalene

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | δ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene) | Structural confirmation |

| FT-IR | 3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C) | Functional group analysis |

| GC-MS | m/z 142 (molecular ion), m/z 115 (base peak) | Purity assessment |

Q. Table 2. Confidence Ratings for Toxicological Studies

| Confidence Level | Criteria Met (Out of 4) | Use in Risk Assessment |

|---|---|---|

| High | 4 "Yes" responses | Primary data for MRL derivation |

| Moderate | 3 "Yes" responses | Supporting evidence |

| Low | ≤2 "Yes" responses | Excluded from critical conclusions |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.